VHL vs. CRBN Recruitment and Degradation Efficacy
The two chemical entities marketed as E3 Ligase Ligand-linker Conjugate 9 recruit distinct E3 ligases (VHL vs. CRBN), which dictates degradation outcomes in different biological contexts. CRBN-based degraders frequently excel in hematologic malignancies, while VHL-based PROTACs show advantages in certain solid tumors [1]. The target compound's identity must be verified, as a VHL-based Conjugate 9 (MW 827.47) will exhibit different degradation profiles than a CRBN-based Conjugate 9 (MW 527.61) against the same POI.
| Evidence Dimension | E3 Ligase Recruited and Predicted Degradation Efficacy |
|---|---|
| Target Compound Data | VHL variant: Recruits von Hippel-Lindau E3 ligase; CRBN variant: Recruits Cereblon E3 ligase |
| Comparator Or Baseline | PROTACs built with VHL vs. CRBN recruitment modules |
| Quantified Difference | Degradation efficiency is profoundly modulated by ternary complex cooperativity, cell-type specificity, and tissue distribution; no single E3 ligand is universally superior [1] |
| Conditions | Class-level inference from systematic review of PROTAC design |
Why This Matters
Procurement must be based on the specific E3 ligase required for the target POI and cellular context, as the two Conjugate 9 variants are not interchangeable.
- [1] Yin L, Shu P, Peng X. Context matters: E3 ligase–ligand pairing strategies for optimized PROTAC performance. Protein & Cell. 2025; pwaf107. View Source
